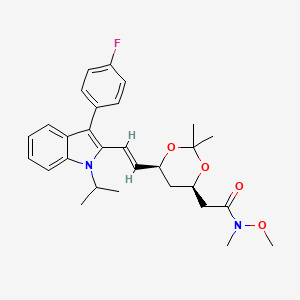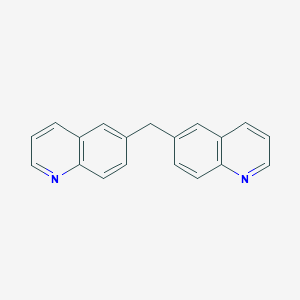
Boc-PEG4-methyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-PEG4-methyl propionate is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its role in facilitating the degradation of target proteins by connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boc-PEG4-methyl propionate is synthesized through a series of chemical reactions involving the protection of functional groups and the formation of ester bonds. The synthesis typically starts with the protection of the hydroxyl groups of polyethylene glycol (PEG) using tert-butoxycarbonyl (Boc) groups. This is followed by the esterification of the protected PEG with methyl propionate under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-PEG4-methyl propionate undergoes various chemical reactions, including:
Esterification: Formation of ester bonds between the PEG and methyl propionate.
Deprotection: Removal of the Boc protecting groups under acidic conditions.
Substitution: Replacement of functional groups to modify the linker properties
Common Reagents and Conditions
Acidic Conditions: Used for both esterification and deprotection reactions.
Organic Solvents: Such as dichloromethane and methanol, are commonly used in the synthesis process
Major Products Formed
The major products formed from these reactions include the desired this compound and by-products such as Boc-protected intermediates and unreacted starting materials .
Applications De Recherche Scientifique
Boc-PEG4-methyl propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular processes by targeting specific proteins for degradation.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation.
Industry: Used in the development of new drugs and therapeutic agents
Mécanisme D'action
Boc-PEG4-methyl propionate functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The linker connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, bringing them into close proximity. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-PEG4-alcohol: Another PEG-based linker used in PROTAC synthesis.
Boc-PEG4-acid: Similar structure but with a carboxylic acid functional group instead of a methyl ester.
Boc-PEG4-amine: Contains an amine group, used for different types of conjugation reactions
Uniqueness
Boc-PEG4-methyl propionate is unique due to its specific functional groups that allow for efficient esterification and deprotection reactions. Its structure provides optimal flexibility and stability for use in PROTAC synthesis, making it a valuable tool in chemical biology and medicinal chemistry .
Propriétés
Formule moléculaire |
C17H32O8 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
methyl 3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H32O8/c1-17(2,3)25-16(19)6-8-22-10-12-24-14-13-23-11-9-21-7-5-15(18)20-4/h5-14H2,1-4H3 |
Clé InChI |
ZTPUSINUVRMSKT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[2-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]ethanimidic acid](/img/structure/B11826437.png)

![Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11826456.png)

![Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11826469.png)
![1-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B11826489.png)




![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)



